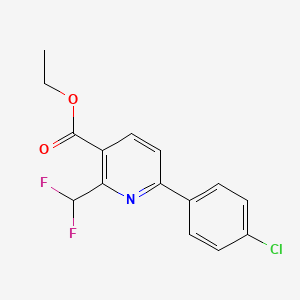

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C15H12ClF2NO2 |

|---|---|

Molecular Weight |

311.71 g/mol |

IUPAC Name |

ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |

InChI Key |

GEIWCHLRLUKPBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl nicotinate, and difluoromethylating agents.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Reaction Steps: The synthetic route may include steps such as nucleophilic substitution, esterification, and difluoromethylation to introduce the desired functional groups onto the nicotinate backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(Difluoromethyl)naphthalene (3o)

Functional Group Variations

Ethyl 6-[(4-Chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 100278-33-9)

- Structure: 4-Chlorobenzylamino and cyano groups replace the difluoromethyl and 4-chlorophenyl in the target compound.

- These differences may affect metabolic pathways or target selectivity .

Ethyl 5-Cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2)

- Structure : Sulfanyl and dichlorophenyl groups replace the difluoromethyl and 4-chlorophenyl.

Data Tables

Table 2: Impact of Fluorine on Properties (Inferred)

| Property | Target Compound | Non-Fluorinated Analog (Hypothetical) |

|---|---|---|

| LogP (lipophilicity) | Higher (CF2H enhances logP) | Lower |

| Metabolic Stability | Increased (C-F bond inertness) | Reduced |

| Bioavailability | Improved | Moderate |

Biological Activity

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a synthetic organic compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Structure : this compound features a nicotinic acid derivative structure, characterized by a chlorophenyl group at the 6-position and a difluoromethyl group at the 2-position.

- Molecular Formula : C13H11ClF2N2O2

- CAS Number : 1394346-74-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Esterification : Reacting nicotinic acid derivatives with alcohols.

- Substitution Reactions : Introducing the chlorophenyl and difluoromethyl groups through nucleophilic substitution.

- Characterization : Using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to penetrate bacterial cell membranes due to its lipophilic nature.

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound is believed to involve several mechanisms:

- Lipophilicity : The difluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, although further research is needed to elucidate the exact targets.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth compared to control groups. The results highlighted its potential as a lead compound in antibiotic development.

- Anti-inflammatory Study :

- Cytotoxicity Assessment :

Q & A

Q. What are the established synthetic routes for Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate, and how can reaction conditions be optimized?

The synthesis typically involves nickel-catalyzed cross-coupling reactions to introduce the difluoromethyl group. For example, nickel catalysts (e.g., Ni(PPh₃)Br₂) combined with ligands like 4,4′-ditBu-bpy enable regioselective difluoromethylation of brominated precursors. Solvent choice (e.g., DMPU), temperature (80–100°C), and molecular sieves to absorb byproducts (e.g., H₂O) are critical for achieving yields >65%. Optimization studies suggest that excess difluoromethylating reagents (e.g., BrCF₂H) improve efficiency .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

Structural validation relies on multi-spectroscopic analyses:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm).

- ¹⁹F NMR : Confirms difluoromethyl group presence (δ -110 to -115 ppm, split due to J-coupling).

- HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 323.06). Purity is assessed via HPLC (≥95%) and elemental analysis .

Advanced Questions

Q. What are the key challenges in achieving regioselective difluoromethylation during the synthesis of this compound?

Regioselectivity is influenced by:

- Substrate electronic effects : Electron-deficient pyridine rings favor C-2 substitution over C-4/C-6.

- Catalyst-ligand pairing : Bulky ligands (e.g., 4,4′-ditBu-bpy) reduce steric hindrance at the target position.

- Reaction kinetics : Slow addition of BrCF₂H minimizes side reactions (e.g., over-difluoromethylation). Computational studies (DFT) can predict reactive sites, while in-situ monitoring (e.g., GC-MS) identifies intermediates .

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

- 4-Chlorophenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.

- Difluoromethyl vs. trifluoromethyl : Difluoromethyl reduces metabolic stability but increases hydrogen-bonding potential with target proteins.

- Ester vs. carboxylic acid : Ethyl ester improves bioavailability but requires hydrolysis in vivo for activity. Comparative assays (e.g., enzyme inhibition IC₅₀) show ≥10-fold potency differences between analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATPase inhibition vs. fluorescence-based assays).

- Purity thresholds : Impurities ≥5% (e.g., de-esterified byproducts) can skew results.

- Target specificity : Off-target effects (e.g., kinase inhibition) may confound data. Meta-analyses comparing EC₅₀ values under identical conditions are recommended. Cross-validation with orthogonal methods (e.g., X-ray crystallography for binding mode confirmation) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.